Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Description
Systematic IUPAC Name and Alternative Nomenclature Conventions
The systematic IUPAC name tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate adheres to the hierarchical substitution rules established by the International Union of Pure and Applied Chemistry. Breaking down the name:
- Pyrrolidine serves as the parent structure, a five-membered saturated heterocycle containing one nitrogen atom.
- The tert-butyloxycarbonyl (Boc) group at position 1 designates a protective moiety for the pyrrolidine nitrogen, following the prefix 1-carboxylate with a tert-butyl ester.
- The substituent at position 3, 1-amino-3-ethoxy-3-oxopropyl , describes a three-carbon chain with an amino group (-NH₂) at the first carbon and an ethoxy-oxo (-COOCH₂CH₃) group at the third carbon.
Alternative nomenclature conventions include:
- Boc-protected 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine , emphasizing the protective group’s role.
- 1-(tert-Butoxycarbonyl)-3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine , reorganizing substituent priorities without altering structural meaning.
CAS Registry Number and Molecular Formula Validation
As of the latest available data, the CAS Registry Number for this compound remains undisclosed in public databases, a common practice for proprietary intermediates in pharmaceutical research. Its molecular formula, C₁₄H₂₆N₂O₄ , derives from structural decomposition:
- Pyrrolidine core : C₄H₈N (accounting for ring saturation).
- Boc group : C₅H₉O₂ (tert-butyl ester of carbamic acid).
- Side chain : C₅H₁₀NO₃ (1-amino-3-ethoxy-3-oxopropyl substituent).
| Component | Contribution to Formula |
|---|---|
| Pyrrolidine | C₄H₈N |
| Boc Group | C₅H₉O₂ |
| Side Chain | C₅H₁₀NO₃ |
| Total | C₁₄H₂₆N₂O₄ |
This formula aligns with stoichiometric validation, confirming 14 carbon atoms, 26 hydrogens, 2 nitrogens, and 4 oxygens.
Structural Isomerism and Stereochemical Considerations
The compound exhibits potential for structural isomerism and stereochemical complexity :
- Positional Isomerism : Alternative substitution patterns on the pyrrolidine ring (e.g., substituents at positions 2 or 4) could yield distinct isomers, though the specified structure fixes groups at positions 1 and 3.
- Stereoisomerism :
- The pyrrolidine ring’s inherent rigidity creates a chiral environment at position 3, where the side chain’s attachment may generate enantiomers if the carbon bears four distinct substituents.
- The 1-amino-3-ethoxy-3-oxopropyl side chain introduces additional stereogenic centers. The amino group (-NH₂) at carbon 1 and the ethoxy-oxo group at carbon 3 could produce diastereomers depending on synthetic pathways.
| Stereochemical Feature | Implications |
|---|---|
| Pyrrolidine C3 Chirality | Enantiomeric pair formation if asymmetric |
| Side Chain Configuration | Diastereomerism from amino/ester spatial arrangements |
Current nomenclature does not specify stereochemistry, suggesting the compound is either racemic or synthesized as a single enantiomer under controlled conditions.
Synonymous Designations in Chemical Databases
Chemical databases and commercial catalogs employ varied naming conventions for this compound, reflecting divergent indexing practices:
- IUPAC-based Synonyms :
- Abbreviated Forms :
- Registry Identifiers :
These synonymous designations facilitate cross-referencing in synthetic workflows but necessitate careful validation to avoid confusion with structurally similar compounds.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)8-11(15)10-6-7-16(9-10)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3 |
InChI Key |
GGMFEDHKWJGYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity arises from three key moieties:
-
Tert-butyl carbamate (Boc-protected amine) : Labile under acidic conditions.
-
Ethyl ester : Susceptible to hydrolysis or transesterification.
-
Primary amine : Participates in nucleophilic substitutions or condensations.
These groups enable diverse transformations critical in medicinal chemistry and peptide synthesis .
Boc Deprotection
The tert-butyl carbamate group undergoes acid-catalyzed cleavage to release the free amine. Typical conditions include:
| Reagent | Conditions | Product |
|---|---|---|
| Trifluoroacetic acid (TFA) | 0–25°C, 1–4 hours | 3-(1-Amino-3-ethoxy-3-oxopropyl)pyrrolidine |
| HCl (gaseous) | Dioxane, 0°C, 2 hours | Free amine + CO₂ + tert-butanol |
Yield optimization: TFA in dichloromethane achieves >90% deprotection efficiency.
Ester Hydrolysis
The ethyl ester moiety hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 3-(1-Amino-3-carboxypropyl)pyrrolidine-1-carboxylate |
| Basic hydrolysis | NaOH, EtOH/H₂O, 60°C | Sodium salt of the carboxylic acid |
Kinetics: Basic hydrolysis proceeds faster but may require neutralization for product isolation.
Amine Functionalization
The primary amine participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Reductive alkylation : Forms secondary amines with aldehydes/ketones under H₂ and Pd/C.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Ac₂O, pyridine, 25°C | N-Acetyl derivative |
| Sulfonylation | TsCl, Et₃N, DCM | N-Tosyl derivative |
Peptide Coupling
The free amine (post-Boc removal) reacts with carboxylic acids via EDC/HOBt activation to form peptide bonds.
Heterocycle Formation
Intramolecular cyclization of the amine and ester groups under basic conditions yields pyrrolidinone derivatives.
Reaction Optimization Insights
-
Temperature : Deprotection and hydrolysis require strict thermal control to avoid side reactions.
-
pH Sensitivity : Ester hydrolysis rates double per pH unit increase in basic media.
-
Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic reactivity of the amine .
Comparative Reactivity Table
| Functional Group | Reaction | Rate (Relative) | Selectivity |
|---|---|---|---|
| Boc group | Acidic cleavage | Fast | High |
| Ethyl ester | Basic hydrolysis | Moderate | Moderate |
| Primary amine | Acylation | Slow | Low |
Scientific Research Applications
Antioxidant Properties
Studies have indicated that pyrrolidine derivatives exhibit antioxidant activities due to their ability to scavenge free radicals. Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate may enhance cellular defense mechanisms against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
Research has suggested that compounds with similar structures can provide neuroprotection by modulating pathways involved in neuronal survival. The presence of the pyrrolidine ring may facilitate interactions with neuroreceptors or enzymes, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease.
Drug Development
This compound can serve as a lead compound in drug discovery programs targeting various diseases. Its structural features may allow for modifications that enhance potency and selectivity against specific biological targets.
Cancer Research
The compound's potential role in cancer therapy is being explored, particularly in the context of targeted therapies that utilize small molecules to inhibit tumor growth. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis could be significant for developing new anticancer agents.
Case Study 1: Neuroprotection in Animal Models
In a study published by the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of pyrrolidine derivatives in rodent models of neurodegeneration. The results indicated that compounds similar to this compound significantly reduced neuronal loss and improved cognitive function post-injury .
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of pyrrolidine-based compounds revealed promising results for this compound against various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of "tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate," we compare it with structurally related pyrrolidine derivatives.
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Diversity: The target compound’s amino-ethoxy-oxopropyl side chain distinguishes it from brominated pyridine derivatives (e.g., ), which exhibit heavier halogen substituents influencing electronic properties and reactivity. Compared to the spiro-oxindole derivative , the target lacks a fused aromatic system, reducing steric complexity but limiting π-π stacking interactions critical in protein binding.
Synthetic Utility: The tert-butyl carbamate group in all compounds ensures nitrogen protection during multi-step syntheses. However, the spiro compound demonstrates superior synthetic efficiency (94% yield), likely due to optimized reaction conditions. The amino group in the target compound enables selective functionalization (e.g., amidation), whereas bromine in facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
Physicochemical Properties :
- The spiro derivative has a significantly higher molecular weight (628 vs. ~286 g/mol), impacting solubility and bioavailability.
- The absence of melting point or solubility data for the target compound limits direct comparison, though its ethoxy group likely enhances solubility in polar aprotic solvents compared to halogenated analogs .
Research Findings :
- Catalytic Applications: Brominated derivatives (e.g., ) are employed in palladium-catalyzed coupling reactions due to their electron-withdrawing substituents, whereas the target compound’s amino group may favor nucleophilic substitutions .
- Biological Activity : The spiro-oxindole derivative shows promise in anticancer studies, attributed to its rigid scaffold mimicking natural alkaloids. The target compound’s simpler structure may prioritize metabolic stability over potency .
Biological Activity
Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H25N2O4, featuring a pyrrolidine ring, an amino group, and a tert-butyl ester. Its unique structure contributes to its biological properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C14H25N2O4 |
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 126424-82-6 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities, affecting metabolic pathways crucial for cellular function. Specifically, it may interact with:
- Enzymatic Targets : The compound can inhibit or activate specific enzymes involved in metabolic processes.
- Protein Interactions : It has the potential to alter protein-protein interactions, influencing signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. For instance, studies have shown that it significantly reduces cell viability in p53-deficient tumor cells, indicating its potential as an anticancer agent.
Case Studies
- Antibacterial Activity : A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 50 µg/mL, highlighting its potential in treating bacterial infections .
- Anticancer Activity : In a series of experiments involving human breast cancer cell lines, the compound was found to induce apoptosis at concentrations as low as 20 µM. The mechanism was linked to the activation of caspase pathways .
Research Findings
Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity. Modifications at the pyrrolidine ring have been explored to improve selectivity towards target proteins while minimizing off-target effects.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including nucleophilic substitution and carbamate protection. A common approach uses tert-butyl pyrrolidine derivatives as starting materials, reacting with ethyl 3-aminopropionate derivatives. Key reagents include triethylamine (as a base) and DMAP (as a catalyst) in dichloromethane at 0–20°C . Optimization focuses on controlling reaction temperature, stoichiometry, and solvent polarity to minimize side reactions (e.g., ester hydrolysis). Post-reaction purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the compound purified, and what analytical methods validate its structural integrity?
Purification is achieved using silica-gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures . Structural validation employs:
- NMR (¹H/¹³C): Confirms the tert-butyl group (δ ~1.4 ppm in ¹H NMR), pyrrolidine ring protons, and ethoxy carbonyl signals.
- HPLC-MS : Verifies molecular weight (C₁₃H₂₄N₂O₄, MW 280.3 g/mol) and purity (>95%) .
Q. What are the primary functional groups in the compound, and how do they influence reactivity?
The tert-butyl carbamate acts as a protecting group for the pyrrolidine nitrogen, enhancing stability during synthesis. The ethoxy carbonyl and primary amine groups are reactive sites for further functionalization (e.g., amidation, alkylation). The amine can participate in nucleophilic substitutions, while the ester is susceptible to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral pyrrolidine intermediates?
Chiral tert-butyl pyrrolidine derivatives require enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution. For example, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate is synthesized using chiral catalysts (e.g., Ru-BINAP complexes) to achieve >99% enantiomeric excess . Retrosynthetic AI tools (e.g., Reaxys-based models) predict feasible routes and stereochemical outcomes .
Q. What strategies mitigate side reactions during functionalization of the amine and ester groups?
- Amine Protection : Use of Boc (tert-butoxycarbonyl) or Fmoc groups prevents unintended alkylation/oxidation.
- Ester Stability : Avoid strong bases (e.g., NaOH) to prevent saponification; instead, use mild conditions (e.g., LiAlH₄ for selective reductions) .
Side products (e.g., over-oxidized amines or hydrolyzed esters) are monitored via TLC (Rf ~0.29 in hexane:ethyl acetate 4:1) and addressed by adjusting reaction time/temperature .
Q. How do computational models aid in predicting reaction pathways and intermediates?
AI-driven platforms (e.g., Pistachio, Reaxys) analyze retrosynthetic pathways and propose optimal routes. For example, DFT calculations predict transition states for nucleophilic substitutions on the pyrrolidine ring, guiding solvent selection (e.g., dichloromethane vs. THF) to stabilize intermediates .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Batch process scale-up requires:
- Reagent Equivalents : Adjusting stoichiometry to maintain yield (e.g., triethylamine excess from 1.2 to 1.5 eq. to compensate for volatility).
- Heat Management : Exothermic reactions (e.g., carbamate formation) necessitate controlled cooling (0–5°C) to prevent decomposition.
- Purification Efficiency : Switching from column chromatography to recrystallization for cost-effective large-scale purification .
Q. How are discrepancies in reported synthetic yields resolved?
Yield variations (e.g., 60–85%) arise from differences in reagent quality or reaction setup. Systematic analysis includes:
- Reagent Purity : Use HPLC-grade solvents and freshly distilled amines.
- By-Product Identification : LC-MS or GC-MS detects impurities (e.g., unreacted starting materials), informing protocol adjustments .
Q. What role does the tert-butyl group play in stabilizing the compound during storage?
The tert-butyl carbamate protects the pyrrolidine nitrogen from oxidation and hydrolysis, extending shelf life. Storage at −20°C in anhydrous conditions (with molecular sieves) prevents degradation. Stability studies show >90% integrity after 12 months .
Q. How does the compound’s reactivity compare to structural analogs (e.g., tert-butyl 3-aminomethyl derivatives)?
The ethoxy carbonyl group enhances electrophilicity compared to methyl or phenyl analogs, facilitating nucleophilic attacks. However, the primary amine’s nucleophilicity is reduced relative to unprotected amines, requiring stronger activating agents (e.g., EDCI/HOBt) for amide coupling .
Methodological Tables
Q. Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Carbamate Formation | Boc₂O, DMAP, CH₂Cl₂, 0°C | 85% | 97% | |
| Amine Alkylation | Ethyl 3-bromopropionate, Et₃N, DMF, RT | 72% | 95% | |
| Purification | Hexane:EtOAc (4:1), silica gel | – | >95% |
Q. Table 2: Analytical Data
| Technique | Key Peaks/Data | Purpose | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H, tert-butyl), 4.12 (q, 2H, OCH₂CH₃) | Structure confirmation | |
| HPLC-MS | [M+H]⁺ = 281.2 | Purity/identity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
